N-benzyl-2-phenyl-N-(pyridin-4-ylmethyl)ethanamine
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Overview
Description
N-benzyl-2-phenyl-N-(pyridin-4-ylmethyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group, a phenyl group, and a pyridin-4-ylmethyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-phenyl-N-(pyridin-4-ylmethyl)ethanamine typically involves the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is synthesized by the reduction of benzyl cyanide using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Alkylation Reaction: The benzylamine intermediate is then reacted with 2-phenylethyl bromide in the presence of a base such as potassium carbonate to form N-benzyl-2-phenylethanamine.
Introduction of the Pyridin-4-ylmethyl Group: The final step involves the reaction of N-benzyl-2-phenylethanamine with pyridin-4-ylmethyl chloride in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-phenyl-N-(pyridin-4-ylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
N-benzyl-2-phenyl-N-(pyridin-4-ylmethyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological systems to understand its interactions with various biomolecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-phenyl-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-phenylethanamine: Lacks the pyridin-4-ylmethyl group.
N-ethyl-2-phenyl-N-(pyridin-4-ylmethyl)ethanamine: Contains an ethyl group instead of a benzyl group.
N-(pyridin-4-ylmethyl)ethanamine: Lacks the benzyl and phenyl groups.
Uniqueness
N-benzyl-2-phenyl-N-(pyridin-4-ylmethyl)ethanamine is unique due to the presence of all three functional groups (benzyl, phenyl, and pyridin-4-ylmethyl) attached to the ethanamine backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
N-benzyl-2-phenyl-N-(pyridin-4-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-3-7-19(8-4-1)13-16-23(17-20-9-5-2-6-10-20)18-21-11-14-22-15-12-21/h1-12,14-15H,13,16-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHQHMXKVSBHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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